Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Overview
Description
Synthesis Analysis
TPS-TFM can be synthesized using triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization of TPS-TFM is done using techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is C28H20F4O5S2 . The molecular weight is 576.6 g/mol .Chemical Reactions Analysis
TPS-TFM is a sulfonium salt that initiates polymerization through radical formation upon irradiation.Physical and Chemical Properties Analysis
TPS-TFM is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The molecular weight of TPS-TFM is 576.6 g/mol, and it has a melting point of 57-59 ºC .Scientific Research Applications
Chemically Amplified Resists in Lithography
Research by Gonsalves et al. (2009) explored the use of chemically amplified resists incorporating anionic photoacid generator (PAG) functional groups, including triphenylsulfonium variants, for lithography applications. They specifically studied polymers with monomer-bound anionic PAGs to achieve sub-50-nm half-pitch resolution in lithography, highlighting the role of triphenylsulfonium salts in advanced photolithographic processes (Gonsalves et al., 2009).
Photochemistry and Photolysis
Dektar and Hacker (1990) examined the photochemistry of triphenylsulfonium salts, including their photolysis in solution. This study revealed new rearrangement products and proposed a mechanism for the photolysis of these salts, contributing to our understanding of their behavior under light exposure (Dektar & Hacker, 1990).
Environmental Impact and Photoacid Generators
Yi et al. (2009) discussed the development of sulfonium salts, including triphenylsulfonium, for environmental applications. They emphasized the role of these salts as photoacid generators (PAGs), especially in addressing environmental concerns related to perfluorooctyl sulfonate (PFOS) (Yi et al., 2009).
Polymer Light Emitting Devices
Georgiadou et al. (2013) investigated the influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). This study highlighted how the addition of these salts in PLEDs can benefit charge injection and transport, affecting overall device performance (Georgiadou et al., 2013).
Polymerization Initiators
Kondo, Muramatsu, and Tsuda (1983) explored the use of triphenylsulfonium salts as photoinitiators in the polymerization of styrene and methyl methacrylate. Their research demonstrated that these salts can effectively initiate free radical polymerization under light exposure (Kondo, Muramatsu, & Tsuda, 1983).
Mechanism of Action
TPS-TFM initiates polymerization through radical formation upon irradiation. It was first introduced in the early 2000s and has since been widely used in scientific research and industry to initiate polymerization reactions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a photoacid generator, releasing protons upon exposure to light. This property makes it useful in photolithography, where it helps in the patterning of semiconductor materials . The interactions of this compound with biomolecules are primarily based on its ability to generate acid, which can catalyze various biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate acid upon light exposure can lead to changes in the cellular environment, affecting the activity of enzymes and other proteins. This can result in alterations in gene expression and metabolic pathways, ultimately impacting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a photoacid generator. Upon exposure to light, the compound undergoes a photochemical reaction, releasing protons. These protons can then interact with various biomolecules, leading to enzyme activation or inhibition, changes in gene expression, and other molecular effects. The binding interactions of this compound with biomolecules are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to generate acid upon light exposure can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIPVFSNRXVAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674038 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915090-37-8 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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